[3-(4-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
[3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining fluorophenyl, methylisoxazolo, pyridinyl, and furylcarbonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts, such as palladium, is common to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
[3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
The compound is investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chloro-6-fluorophenyl)-5-methylisoxazolo-4-carbonyl chloride]
- [4-(2-Furylcarbonyl)piperazine]
Uniqueness
The uniqueness of [3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H19FN4O4 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H19FN4O4/c1-14-13-17(19-20(26-32-21(19)25-14)15-4-6-16(24)7-5-15)22(29)27-8-10-28(11-9-27)23(30)18-3-2-12-31-18/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
CPFWKTPGNNTCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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